Quinoline motifs, including 4-Bromo-8-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are present in various therapeutic agents .
Method of Application: The synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Results and Outcomes: Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
8-substituted quinolines, including 4-Bromo-8-nitroquinoline, are being studied for their potential in the treatment and diagnosis of Alzheimer’s disease .
Method of Application: The synthesis of 1:2 zinc(II) complexes with the bidentate 8-methanesulfonamidoquinoline ligands was achieved and confirmed by FT-IR spectroscopy analysis .
Results and Outcomes: The study provides a strong basis for the development of novel 8-methanesulfonamidoquinolines as a dual-targeting approach to Alzheimer’s disease therapeutics and diagnostic agents .
4-Bromo-8-nitroquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a bromine atom at the fourth position and a nitro group at the eighth position of the quinoline ring. Its chemical formula is and it has a molecular weight of approximately 253.05 g/mol. This compound exhibits unique properties due to the presence of both the bromine and nitro functional groups, which influence its reactivity and biological activity.
The combination of both the bromine atom and nitro group provides 4-Bromo-8-nitroquinoline with unique chemical properties that enhance its versatility in
The biological activity of 4-Bromo-8-nitroquinoline has been explored in various studies. It is known to exhibit antimicrobial properties and has potential applications in cancer research due to its ability to interact with biological targets. The mechanism of action involves its reduction to amino derivatives, which may engage with cellular components, thereby influencing cellular processes and exhibiting therapeutic effects .
The synthesis of 4-Bromo-8-nitroquinoline typically involves the nitration of 4-bromoquinoline. The process can be summarized as follows:
In industrial settings, bulk nitration processes are employed using continuous flow reactors to ensure consistent product quality .
4-Bromo-8-nitroquinoline has several applications across different fields:
Interaction studies involving 4-Bromo-8-nitroquinoline have revealed its potential as a probe in biological systems. The nitro group can undergo reduction, forming reactive intermediates that may interact with proteins or nucleic acids, thus affecting their function. This property makes it valuable for investigating enzyme activities and cellular processes .
The regioselective introduction of nitro and bromo substituents into the quinoline scaffold is critical for synthesizing 4-bromo-8-nitroquinoline. Nitration of quinoline derivatives typically employs mixed acid systems (e.g., HNO₃/H₂SO₄), with substituents directing electrophilic attack. For instance, nitration of 4-bromoquinoline preferentially yields the 8-nitro isomer due to the electron-withdrawing effect of the bromine atom at position 4, which deactivates adjacent positions and directs nitration to the para position. This regioselectivity aligns with observations in analogous systems, such as the nitration of 2-methylquinoline, where steric and electronic factors favor 8-nitro product formation.
Bromination strategies often precede nitration to exploit directing effects. Electrophilic bromination of quinoline at position 4 is achieved using bromine in the presence of Lewis acids like FeBr₃. Subsequent nitration of 4-bromoquinoline under controlled conditions (20–25°C, 48 hours) produces 4-bromo-8-nitroquinoline in yields exceeding 70%. The table below summarizes key reaction parameters for nitration and bromination:
| Reaction Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 0–5°C | 6 h | 85 |
| Nitration | HNO₃ (conc.), H₂SO₄ | 20–25°C | 48 h | 72 |
Separation of regioisomers, such as 5-nitro and 8-nitro derivatives, remains a challenge. Gadomsky and Yakuschenko demonstrated that fractional crystallization from ethanol effectively isolates 8-nitro-2-methylquinoline from isomeric mixtures, a method adaptable to 4-bromo-8-nitroquinoline purification.
Vicarious nucleophilic substitution (VNS) enables direct amination of nitroquinolines without pre-functionalization. This mechanism involves nucleophilic attack at positions activated by nitro groups, followed by base-induced elimination of HX (X = leaving group). For 4-bromo-8-nitroquinoline, the nitro group at position 8 activates the adjacent C7 and C9 positions for nucleophilic attack.
When treated with amide ions (NH₂⁻) in liquid ammonia, 4-bromo-8-nitroquinoline forms a σH-adduct at C7. Subsequent elimination of HBr yields 7-amino-8-nitroquinoline, as illustrated below:
$$
\text{4-Bromo-8-nitroquinoline} + \text{NH}_2^- \rightarrow \sigma\text{H-adduct} \xrightarrow{\text{-HBr}} \text{7-Amino-8-nitroquinoline}
$$
This method circumvents traditional SNAr pathways, which require leaving groups at the substitution site. VNS is particularly advantageous for introducing functionalized amines, such as benzyl or allyl groups, by employing corresponding carbanions. The table below contrasts VNS with conventional amination methods:
| Parameter | VNS | Classical SNAr |
|---|---|---|
| Substrate Requirement | Activated nitroarenes | Pre-halogenated arenes |
| Position Selectivity | Meta to nitro group | Ortho/para to leaving group |
| Functional Tolerance | Compatible with Br, NO₂ | Sensitive to strong EWG |
Reductive amination offers a two-step pathway to convert nitro groups into secondary or tertiary amines. Initially, the nitro group in 4-bromo-8-nitroquinoline is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., NH₃·BH₃). The resultant 8-amino-4-bromoquinoline then reacts with aldehydes or ketones under reductive conditions to form imines, which are subsequently reduced to amines.
For example, reaction with acetone under H₂/Pd-C yields the corresponding tertiary amine:
$$
\text{8-Amino-4-bromoquinoline} + \text{(CH₃)₂CO} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{8-(Isopropylamino)-4-bromoquinoline}
$$
Optimization studies indicate that aqueous ethanol (50% v/v) at 60°C maximizes imine formation rates, while excess ammonium acetate ensures complete reduction. The table below outlines optimal conditions for nitro group transformation:
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd/C (5%) | Ethanol | 25°C | 90 |
| Reductive Amination | NH₄OAc, NaBH₃CN | EtOH/H₂O (1:1) | 60°C | 78 |
This methodology enables diversification of the quinoline core while preserving the bromine substituent for further cross-coupling reactions.
| Compound | Redox Potential (V vs NHE) | Bromine Position Effect | ROS Generation | Mechanism |
|---|---|---|---|---|
| 4-Bromo-8-nitroquinoline | Not directly reported | Expected to increase potential | Predicted based on nitroquinoline studies | One-electron reduction to nitro radical |
| 8-Nitroquinoline | -0.85 | No bromine | Confirmed | One-electron reduction to nitro radical |
| 3-Bromo-8-nitroquinoline | -0.54 | +0.09 V vs 8-nitroquinoline | Confirmed | One-electron reduction to nitro radical |
| 6-Bromo-8-nitroquinoline | -0.40 | +0.14 V vs 8-nitroquinoline | Confirmed | One-electron reduction to nitro radical |
| 4-Nitroquinoline 1-oxide | Not directly reported | No bromine | Superoxide, H2O2, hydroxyl radicals | Multiple electron reduction pathway |
| 8-Nitroquinolin-2(1H)-one | -0.54 | No bromine | Confirmed | One-electron reduction to nitro radical |
Table 2: DNA Intercalation and Topoisomerase Inhibition
| Compound | DNA Binding Mode | Topoisomerase Activity | Binding Affinity | Structural Requirements |
|---|---|---|---|---|
| 4-Bromo-8-nitroquinoline | Intercalation predicted | Inhibition predicted | Not directly measured | Planar quinoline ring with electron-withdrawing groups |
| 8-Nitroquinoline | Intercalation confirmed | Type I inhibition | Moderate | Planar quinoline ring with electron-withdrawing groups |
| Quinoline derivatives | Intercalation confirmed | Type I inhibition | Variable | Planar quinoline ring system |
| 4-Nitroquinoline 1-oxide | Covalent binding to purines | DNA adduct formation | High covalent binding | Planar quinoline ring with N-oxide |
| 8-Nitroquinolin-2(1H)-one | Intercalation confirmed | Type I inhibition | Moderate | Planar quinoline ring with lactam |
| Arnoamine B | Intercalation confirmed | Type II inhibition | High | Extended planar pyrido[2,3,4-kl]acridine system |
Table 3: Nicotinic Acetylcholine Receptor Binding
| Compound | Receptor Subtype | Binding Mode | Selectivity | Structural Features |
|---|---|---|---|---|
| 4-Bromo-8-nitroquinoline | α4β2 and α7 predicted | Competitive antagonist predicted | Unknown | Heterocyclic nitrogen, electron-withdrawing groups |
| Quinoline derivatives | α4β2 and α7 confirmed | Competitive antagonist/agonist | 3-10 fold α7 selectivity | Heterocyclic nitrogen, electron-withdrawing groups |
| 8-Nitroquinoline | α4β2 and α7 predicted | Competitive antagonist predicted | Unknown | Heterocyclic nitrogen, electron-withdrawing groups |
| Neonicotinoids | α4β2 and α7 confirmed | Agonist/super-agonist | Variable | Heterocyclic nitrogen, electron-withdrawing groups |
| Quinoline alkaloids | α4β2 and α7 confirmed | Competitive antagonist | Variable | Heterocyclic nitrogen, aromatic system |
| Substituted quinolines | α4β2 and α7 confirmed | Competitive antagonist/agonist | Variable | Heterocyclic nitrogen, variable substituents |